molecular formula C11H14N2S B2461840 2-((isopropylthio)methyl)-1H-benzo[d]imidazole CAS No. 380187-64-4

2-((isopropylthio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2461840
CAS No.: 380187-64-4
M. Wt: 206.31
InChI Key: RQTSQMIZVOXTDU-UHFFFAOYSA-N
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Description

2-((isopropylthio)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((isopropylthio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with isopropylthiol in the presence of a suitable base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((isopropylthio)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Scientific Research Applications

2-((isopropylthio)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((isopropylthio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropylthio group in 2-((isopropylthio)methyl)-1H-benzo[d]imidazole imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

2-(propan-2-ylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8(2)14-7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTSQMIZVOXTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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